Decane, 1-(ethenyloxy)-

Description

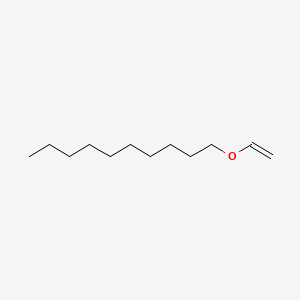

Structure

2D Structure

3D Structure

Properties

CAS No. |

765-05-9 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1-ethenoxydecane |

InChI |

InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h4H,2-3,5-12H2,1H3 |

InChI Key |

NSOAQRMLVFRWIT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC=C |

Canonical SMILES |

CCCCCCCCCCOC=C |

Appearance |

Solid powder |

melting_point |

-41.0 °C |

Other CAS No. |

765-05-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decane, 1-(ethenyloxy)-; 1-(Ethenyloxy)decane; Decyl vinyl ether; 1-(Vinyloxy)decane. |

Origin of Product |

United States |

Synthetic Methodologies for Decane, 1 Ethenyloxy

Established Reaction Pathways for the Ethenyloxy Moiety

The formation of the ethenyloxy group is central to the synthesis of Decane, 1-(ethenyloxy)-. Several well-established methods are available for the synthesis of vinyl ethers, which can be adapted for long-chain alcohols like decanol (B1663958).

Principles of Vinyl Ether Formation

The synthesis of vinyl ethers can be broadly categorized into a few primary mechanistic approaches researchgate.net. These include:

Addition of alcohols to alkynes: This is a classic method for vinyl ether synthesis, often referred to as the Reppe vinylation. It involves the nucleophilic addition of an alcohol to acetylene (B1199291) under basic conditions. The reaction proceeds via a vinyl anion intermediate, which is then protonated to yield the vinyl ether.

Transvinylation/Transetherification: In this process, a vinyl group is exchanged between a vinyl ether or a vinyl ester and an alcohol. This equilibrium-driven reaction is often catalyzed by transition metals, such as palladium, iridium, or ruthenium complexes. The mechanism typically involves the coordination of the catalyst to the vinyl donor, followed by nucleophilic attack by the alcohol and subsequent release of the new vinyl ether.

Elimination reactions: Vinyl ethers can also be formed through the elimination of a suitable leaving group from an acetal (B89532) or a related precursor. This can be achieved under basic or thermal conditions.

Stereoselective Synthesis Approaches for Ethenyloxyalkanes

Achieving stereoselectivity in the synthesis of ethenyloxyalkanes, particularly in forming either the (E)- or (Z)-isomer, is an area of growing interest. While many traditional methods yield mixtures of stereoisomers, several modern synthetic strategies offer high levels of stereocontrol.

For the synthesis of (Z)-vinyl ethers, one notable approach is the use of vinylbenziodoxolone (VBX) reagents. These stable reagents can be prepared by the stereoselective addition of an alcohol to an alkynylbenziodoxolone precursor. The resulting (Z)-vinylbenziodoxolone can then undergo a palladium-catalyzed cross-coupling reaction with various partners to furnish the desired (Z)-enol ether with high stereoselectivity rsc.orgresearchgate.net.

Conversely, stereoselective synthesis of (E)-vinyl ethers can be achieved through different catalytic systems. For instance, the Horner-Wittig reaction can be employed to produce (E)-vinyl ethers with high stereocontrol. This method involves the reaction of an aldehyde or ketone with a phosphine (B1218219) oxide-stabilized carbanion, where the geometry of the resulting alkene is influenced by the reaction conditions and the nature of the substituents researchgate.net.

Adaptations for Long-Chain Alkyl Ethers

The synthesis of long-chain alkyl ethers like Decane, 1-(ethenyloxy)- often requires modifications to the general synthetic protocols to accommodate the physical and chemical properties of the long alkyl chain. The increased lipophilicity of decanol can influence solvent choice and reaction kinetics.

In the case of transition metal-catalyzed transvinylation, the choice of ligand and catalyst system can be crucial for achieving good yields with long-chain alcohols. For instance, palladium complexes with specific phosphine ligands have been shown to be effective in the vinylation of a variety of alcohols, including those with long alkyl chains researchgate.net. The reaction conditions, such as temperature and reaction time, may also need to be adjusted to ensure complete conversion of the less volatile long-chain alcohol.

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of vinyl ethers. These advancements often involve the use of novel catalytic systems.

Transition Metal Catalysis:

Palladium Catalysis: Palladium complexes are widely used for the transvinylation of alcohols with vinyl ethers or vinyl acetate. Air-stable palladium catalysts generated in situ have been shown to be efficient for the synthesis of various functionalized vinyl ethers researchgate.net.

Iridium Catalysis: Iridium complexes have emerged as powerful catalysts for the vinylation of alcohols with vinyl acetate. These reactions often proceed under neutral or mildly basic conditions and exhibit high functional group tolerance neliti.com.

Ruthenium Catalysis: Ruthenium-based catalysts have also been explored for the synthesis of vinyl ethers. For example, ruthenium complexes can catalyze the direct vinylation of alcohols using alkynes as the vinyl source through a C-C bond-forming transfer hydrogenation process.

Enzymatic Synthesis:

A novel and sustainable approach to vinyl ether synthesis involves the use of enzymes. For instance, immobilized lipase (B570770) B from Candida antarctica (CalB) has been successfully employed to catalyze the synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. This enzymatic method is highly chemoselective, avoiding side reactions that are common in conventional acid-catalyzed esterifications of acid-labile vinyl ethers nih.gov. While this has been demonstrated for vinyl ether esters, the principle of using enzymes for reactions involving the vinyl ether moiety highlights a promising avenue for green synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of Decane, 1-(ethenyloxy)-. Key variables that are typically optimized include the choice of catalyst, catalyst loading, reaction temperature, solvent, and the molar ratio of reactants.

The following table illustrates a hypothetical optimization of a palladium-catalyzed transvinylation of decanol with butyl vinyl ether.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Decanol:Butyl Vinyl Ether Ratio | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | Toluene | 80 | 1:2 | 65 |

| 2 | Pd(OAc)₂ (2) | dppf | Toluene | 80 | 1:2 | 78 |

| 3 | Pd(OAc)₂ (2) | dppf | Dioxane | 80 | 1:2 | 85 |

| 4 | Pd(OAc)₂ (1) | dppf | Dioxane | 100 | 1:3 | 92 |

| 5 | Pd(OAc)₂ (1) | dppf | Dioxane | 100 | 1:4 | 91 |

This is a representative table illustrating the optimization process. Actual results may vary.

Analytical Purity Assessment in Synthesis

Ensuring the purity of the synthesized Decane, 1-(ethenyloxy)- is crucial for its subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like decyl vinyl ether. The gas chromatogram can separate the product from any starting materials, byproducts, or solvent residues. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity jddtonline.infojmchemsci.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity determination. The chemical shifts, signal integrations, and coupling patterns in the NMR spectra provide a detailed fingerprint of the molecule. For Decane, 1-(ethenyloxy)-, characteristic signals for the vinyl protons and the protons of the decyl chain would be expected. Quantitative NMR (qNMR) can be used for a precise determination of purity by integrating the signals of the analyte against a certified internal standard.

A summary of expected analytical data for Decane, 1-(ethenyloxy)- is presented below.

| Analytical Technique | Parameter | Expected Value/Observation |

| GC-MS | Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z = 184.18 | |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~6.4 (dd, 1H, -OCH=CH₂), ~4.2 (dd, 1H, trans-H of =CH₂), ~4.0 (dd, 1H, cis-H of =CH₂), ~3.6 (t, 2H, -OCH₂-), ~1.6 (m, 2H, -OCH₂CH₂-), ~1.3 (m, 14H, -(CH₂)₇-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~152 (-OCH=), ~86 (=CH₂), ~68 (-OCH₂-), ~32, 29 (multiple), 26, 23, 14 (-CH₂- and -CH₃ of decyl) |

Note: The exact chemical shifts and retention times can vary depending on the experimental conditions.

An in-depth examination of the polymerization research surrounding Decane, 1-(ethenyloxy)-, also known as decyl vinyl ether, reveals a significant focus on cationic polymerization methods. This research has been pivotal in developing controlled polymer architectures, stereospecific materials, and functional copolymers. The long alkyl chain of decyl vinyl ether imparts unique properties, such as hydrophobicity and flexibility, to the resulting polymers, making them subjects of academic and industrial interest.

Spectroscopic Characterization of Decane, 1 Ethenyloxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of decyl vinyl ether and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation and detailed microstructural analysis.

Proton NMR (¹H NMR) spectroscopy confirms the molecular structure of "Decane, 1-(ethenyloxy)-" by identifying the distinct chemical environments of the protons. The vinyl group gives rise to a characteristic set of signals in the downfield region of the spectrum, typically between 3.9 and 6.5 ppm. yale.edu The proton on the α-carbon to the ether oxygen (CH=CH-O) appears as a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal protons (=CH₂) are diastereotopic and exhibit distinct chemical shifts, also appearing as doublets of doublets due to geminal and cis/trans coupling. yale.edu

The protons of the decyl chain appear in the upfield region of the spectrum. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are shifted downfield compared to the other methylene groups of the alkyl chain, typically appearing around 3.4 to 3.8 ppm. libretexts.org The remaining methylene groups of the decyl chain produce a large, complex signal around 1.2-1.6 ppm, while the terminal methyl protons (-CH₃) typically resonate at approximately 0.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃-(CH₂)₈- | ~0.88 | Triplet | ~7.0 |

| CH₃-(CH₂)₇-CH₂- | ~1.26 | Multiplet | - |

| -O-CH₂-CH₂- | ~1.60 | Quintet | ~7.0 |

| -O-CH₂- | ~3.72 | Triplet | ~6.6 |

| =CH₂ (cis to -OR) | ~3.95-4.05 | Doublet of doublets | J_cis ≈ 6.8, J_gem ≈ 1.6 |

| =CH₂ (trans to -OR) | ~4.14-4.25 | Doublet of doublets | J_trans ≈ 14.4, J_gem ≈ 1.6 |

| CH= | ~6.43-6.50 | Doublet of doublets | J_trans ≈ 14.4, J_cis ≈ 6.8 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of "Decane, 1-(ethenyloxy)-". The vinyl carbons resonate at the downfield end of the spectrum, with the α-carbon (CH=) appearing at a significantly higher chemical shift (more deshielded) than the β-carbon (=CH₂). Research on a series of alkyl vinyl ethers has shown that as the alkyl group becomes more electron-donating, the chemical shift of the α-carbon of the vinyl group shifts to a higher field, while that of the β-carbon shifts to a lower field. oup.comoup.com

The carbons of the decyl chain are observed in the upfield region. The carbon atom of the methylene group attached to the ether oxygen (-O-CH₂-) is deshielded relative to the other alkyl carbons and typically appears in the range of 60-80 ppm. libretexts.org The remaining carbons of the decyl chain show characteristic signals in the aliphatic region of the spectrum (14-32 ppm).

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| =CH₂ | ~86.2 |

| CH= | ~151.8 |

| -O-CH₂- | ~68.0 |

| -O-CH₂-CH₂- | ~29.7 |

| -(CH₂)₆- | ~29.5, 29.3, 26.2 |

| -CH₂-CH₃ | ~22.7 |

| -CH₃ | ~14.1 |

For poly(decyl vinyl ether), advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to elucidate the complex microstructure of the polymer. These techniques are crucial for determining the tacticity of the polymer chain, which refers to the stereochemical arrangement of the pendant groups along the polymer backbone. researchgate.net

The tacticity of poly(vinyl ether)s can be quantified by analyzing the resonances of the main-chain methine and methylene carbons in the ¹³C NMR spectrum. acs.org Different stereochemical arrangements (dyads, triads, etc.) result in slightly different chemical environments for these carbons, leading to the splitting of their NMR signals. For instance, in the ¹³C NMR spectrum of poly(menthyl vinyl ether), the main-chain carbons show distinct signals that can be assigned to different dyad tacticities (meso and racemo). acs.org By integrating the signals corresponding to these different tactic sequences, the degree of stereoregularity in the polymer can be determined. This information is vital as the tacticity significantly influences the physical and mechanical properties of the resulting polymer.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing the vibrations of its chemical bonds.

In the IR spectrum of "Decane, 1-(ethenyloxy)-", the most characteristic absorption bands are associated with the vinyl ether group. A strong band due to C-O-C stretching is typically observed in the region of 1250-1050 cm⁻¹. libretexts.org Specifically for alkyl vinyl ethers, two bands can be present, one around 1220 cm⁻¹ and another, weaker one, near 850 cm⁻¹. quimicaorganica.org Other significant peaks include the C=C stretching vibration of the vinyl group around 1620-1640 cm⁻¹ and the C-H stretching vibrations of the sp²-hybridized carbons of the vinyl group, which appear above 3000 cm⁻¹. The C-H stretching and bending vibrations of the decyl chain's methylene and methyl groups are observed in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. mdpi.com The C=C stretching vibration in the vinyl group gives a strong Raman signal. The skeletal C-C stretching vibrations of the all-trans conformation of the alkyl chain can also be observed in the Raman spectrum, typically in the 1060-1130 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch (sp²) | 3020-3100 | IR, Raman |

| C-H Stretch (sp³) | 2850-2960 | IR, Raman |

| C=C Stretch | 1620-1640 | IR, Raman (strong) |

| CH₂ Scissoring | ~1465 | IR |

| CH₃ Bending | ~1375 | IR |

| C-O-C Stretch | 1220-1250 | IR (strong) |

| C-C Skeletal Stretch (alkyl) | 1060-1130 | Raman |

| =C-H Out-of-plane bend | ~850 | IR |

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of polymerization reactions in real-time. unc.edu For the polymerization of "Decane, 1-(ethenyloxy)-", this technique can be used to follow the consumption of the monomer by tracking the decrease in the intensity of a characteristic vibrational band of the vinyl group, such as the C=C stretching band around 1620 cm⁻¹. researchgate.netresearchgate.net By recording spectra at regular intervals during the reaction, a kinetic profile of the polymerization can be generated, providing valuable information about the reaction rate, induction period, and final monomer conversion. This real-time data is crucial for optimizing reaction conditions and understanding the polymerization mechanism. unc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to obtain structural information through the analysis of fragmentation patterns. For "Decane, 1-(ethenyloxy)-", the molecular formula is C₁₂H₂₄O, which corresponds to a monoisotopic mass of 184.1827 Da. nist.govuni.lu

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 184 is observed. The fragmentation pattern of alkyl vinyl ethers is characterized by several key fragmentation pathways. acs.org A common fragmentation is the cleavage of the C-O bond, leading to the formation of ions corresponding to the decyl group and the vinyl ether moiety. Another important fragmentation pathway involves rearrangements, such as hydrogen rearrangements, which can lead to the formation of various fragment ions. The analysis of these fragment ions helps to confirm the structure of the molecule. For instance, the mass spectrum of "Decane, 1-(ethenyloxy)-" from the NIST database shows significant peaks at various m/z values, which correspond to different fragments of the molecule. nist.gov

| m/z | Possible Fragment |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 127 | [M - C₄H₉]⁺ |

| 113 | [M - C₅H₁₁]⁺ |

| 99 | [M - C₆H₁₃]⁺ |

| 85 | [M - C₇H₁₅]⁺ |

| 71 | [M - C₈H₁₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as Decane, 1-(ethenyloxy)-. smithers.combirchbiotech.comjmchemsci.com This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. jmchemsci.com In the context of synthetic purity assessment, GC-MS serves to separate the target compound from any unreacted starting materials, byproducts, or contaminants, and then provides structural information to confirm the identity of each separated component. smithers.combirchbiotech.com

The process begins with the injection of the sample into the gas chromatograph. The volatile compounds are vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid or solid phase coating the column. birchbiotech.com For Decane, 1-(ethenyloxy)-, its retention time—the time it takes to travel through the column—is a characteristic parameter under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) that aids in its identification. restek.com

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are typically ionized by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The molecular ion peak is crucial for determining the molecular weight of the compound. For Decane, 1-(ethenyloxy)-, the molecular weight is 184.32 g/mol . nist.govnist.gov

The fragmentation pattern is a unique "fingerprint" for a molecule, providing valuable structural information. For ethers, fragmentation commonly occurs via cleavage of the C-C bond alpha to the oxygen atom (α-cleavage) and cleavage of the C-O bond. libretexts.orgwhitman.edu The mass spectrum of Decane, 1-(ethenyloxy)- available in the NIST database shows a characteristic pattern that can be used for its identification. nist.gov By comparing the obtained mass spectrum with a library database, the identity of the compound can be confirmed with high confidence. Purity is determined by integrating the area of the chromatographic peak corresponding to Decane, 1-(ethenyloxy)- and comparing it to the total area of all detected peaks. birchbiotech.com

| m/z (mass-to-charge ratio) | Possible Fragment Ion/Structure | Fragmentation Pathway |

| 184 | [CH2=CH-O-(CH2)9-CH3]⁺ | Molecular Ion (M⁺) |

| 155 | [CH2=CH-O-(CH2)7-CH2]⁺ | Loss of C2H5 radical |

| 85 | [CH2=CH-O-CH2-CH2]⁺ | McLafferty-type rearrangement |

| 71 | [CH2=CH-O-CH2]⁺ | α-cleavage |

| 57 | [C4H9]⁺ | Alkyl chain fragmentation |

| 43 | [C3H7]⁺ / [CH2=CH-O]⁺ | Alkyl chain fragmentation / α-cleavage |

This table presents hypothetical but plausible fragmentation patterns for Decane, 1-(ethenyloxy)- based on general principles of ether fragmentation in mass spectrometry.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomer and Polymer Characterization

While GC-MS is ideal for the monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is an exceptionally powerful technique for the characterization of macromolecules, such as oligomers and polymers derived from Decane, 1-(ethenyloxy)-. nih.govtuwien.atnih.gov Unlike other methods that yield only average molecular weights, MALDI-TOF-MS can resolve individual oligomeric species, providing detailed information on molecular weight distribution, end-group fidelity, and the mass of the repeating monomer unit. sigmaaldrich.com

In a typical MALDI-TOF-MS experiment, the polymer sample is co-crystallized with a large excess of a UV-absorbing matrix and a cationization agent (e.g., a sodium or silver salt). nih.gov A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase as single-charged adducts (e.g., [M+Na]⁺). tuwien.at These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer length (n-mer). The mass difference between adjacent peaks directly corresponds to the mass of the monomer repeating unit. For a polymer of Decane, 1-(ethenyloxy)-, this difference would be 184.32 Da. nist.govnist.gov This allows for unambiguous confirmation of the polymer's backbone structure. bruker.com

Furthermore, MALDI-TOF-MS provides absolute molecular weight values, allowing for the precise calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). bruker.comyoutube.com This is a significant advantage over techniques like gel permeation chromatography (GPC), which provides relative molecular weights that require calibration with standards. The technique is particularly accurate for polymers with a narrow polydispersity (Đ < 1.3). nih.govsigmaaldrich.comacs.org The ability to resolve individual oligomers also makes MALDI-TOF-MS an invaluable tool for end-group analysis, confirming the structure of initiator and terminator fragments attached to the polymer chains. nih.govnist.govcmu.edu

| Degree of Polymerization (n) | Observed m/z ([M+Na]⁺) | Calculated Mass (n * 184.32 + M_end_groups + M_ion) | Intensity (Arbitrary Units) |

| 10 | 1898.5 | 1898.2 | 500 |

| 11 | 2082.8 | 2082.5 | 850 |

| 12 | 2267.1 | 2266.8 | 1000 |

| 13 | 2451.5 | 2451.2 | 800 |

| 14 | 2635.8 | 2635.5 | 450 |

This table illustrates hypothetical MALDI-TOF-MS data for poly(decyl vinyl ether), assuming initiator/terminator end-group mass of 32 Da and sodium as the cationizing ion (23 Da). From such data, Mn, Mw, and Đ can be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Decane, 1-(ethenyloxy)-, the chromophore—the part of the molecule that absorbs UV-Vis light—is the vinyl ether group (C=C-O-). The absorption is primarily due to a π → π* transition associated with the carbon-carbon double bond.

Studies on various alkyl vinyl ethers show that their main absorption bands are typically found in the far UV region, with maxima below 200 nm. conicet.gov.ar The absorption intensity falls off rapidly at longer wavelengths, becoming negligible above approximately 225-230 nm. conicet.gov.ar The oxygen atom's lone pair electrons can interact with the π-system of the double bond, which can influence the exact position and intensity of the absorption maximum (λmax). However, because there is no extended conjugation in the molecule, the energy required for the π → π* transition is high, resulting in absorption at short wavelengths.

The choice of solvent can affect the UV-Vis spectrum. vlabs.ac.in Polar solvents like ethanol or water may interact with the chromophore and can obscure the fine vibrational structure of the electronic absorption bands. vlabs.ac.inutoronto.ca Nonpolar solvents such as decane or hexane are often preferred when resolving this fine structure is desired. researchgate.netresearchgate.net For Decane, 1-(ethenyloxy)-, a nonpolar solvent would be ideal for obtaining a well-resolved spectrum. The extension of conjugation in a molecule typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). utoronto.ca Since Decane, 1-(ethenyloxy)- lacks such conjugation, its λmax remains in the far UV range.

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Solvent Influence |

| π → π | C=C-O (Vinyl ether) | < 200 | Minimal shift in nonpolar solvents; potential loss of fine structure in polar solvents. |

| n → σ | C-O-C (Ether oxygen) | < 200 | Generally weak and often obscured by stronger absorptions. |

This table summarizes the expected UV-Vis absorption characteristics for Decane, 1-(ethenyloxy)- based on the properties of alkyl vinyl ethers.

Advanced Spectroscopic Techniques for Conformational and Intermolecular Interaction Studies (e.g., FTIR, IR/UV, CP-FTMW)

Beyond fundamental structural and electronic characterization, advanced spectroscopic techniques can provide deep insights into the three-dimensional structure, conformational preferences, and non-covalent interactions of flexible molecules like Decane, 1-(ethenyloxy)-.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Decane, 1-(ethenyloxy)- would exhibit characteristic peaks corresponding to its constituent parts. The vinyl group would show a C=C stretching vibration around 1620-1640 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The ether linkage would be identified by a strong C-O-C asymmetric stretching band, typically in the 1070-1150 cm⁻¹ region. The long decyl chain would produce strong C-H stretching peaks for its CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ range, as well as CH₂ scissoring (~1465 cm⁻¹) and CH₃ umbrella (~1375 cm⁻¹) bending vibrations.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | =C-H (Vinyl) | 3020 - 3080 |

| C-H Stretch | -CH₃, -CH₂ (Alkyl) | 2850 - 2960 |

| C=C Stretch | C=C (Vinyl) | 1620 - 1640 |

| C-H Bend | -CH₂- (Scissoring) | ~1465 |

| C-O-C Stretch | Alkyl-O-Vinyl Ether | 1070 - 1150 |

This table outlines the key expected vibrational frequencies for Decane, 1-(ethenyloxy)- in an FTIR spectrum.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: CP-FTMW spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. hmc.edu It provides extremely precise rotational constants which are directly related to the molecule's moments of inertia and, therefore, its exact three-dimensional structure. hmc.edu Due to the flexibility of the decyl chain, Decane, 1-(ethenyloxy)- can exist in numerous different shapes or conformations. CP-FTMW spectroscopy is powerful enough to distinguish between these different conformers, allowing for a detailed mapping of the molecule's conformational landscape. ubc.ca Each conformer has a unique rotational spectrum, enabling its unambiguous identification and the determination of its relative abundance in the gas phase.

Catalysis in Decane, 1 Ethenyloxy Transformations

Lewis Acid Catalysis in Vinyl Ether Polymerization

Lewis acids are widely employed as catalysts for the cationic polymerization of vinyl ethers like decyl vinyl ether. The choice of the Lewis acid and reaction conditions plays a crucial role in determining the characteristics of the resulting polymer, such as its molecular weight, molecular weight distribution (polydispersity), and stereochemistry.

Living cationic polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, can be achieved for vinyl ethers using specific Lewis acid systems. For instance, tin(IV) chloride (SnCl₄) has been shown to be an effective Lewis acid for the controlled polymerization of vinyl ethers. spsj.or.jp In contrast, other Lewis acids such as ethylaluminum dichloride (EtAlCl₂), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), and gallium(III) chloride (GaCl₃) can induce extremely rapid and uncontrolled polymerization, leading to polymers with broad molecular weight distributions. spsj.or.jp

The effectiveness of a Lewis acid in controlling the polymerization is often dependent on the reaction temperature. For example, with SnCl₄, a very narrow molecular weight distribution (Mw/Mn < 1.1) can be achieved at temperatures below -30 °C. spsj.or.jp This control is attributed to the stabilization of the growing carbocationic chain end, which can be influenced by the interaction between the Lewis acid and the ether oxygen of the vinyl ether monomer.

The polymerization behavior is also influenced by the specific structure of the vinyl ether monomer. For monomers with electron-withdrawing groups, lower temperatures may be required to achieve a living polymerization. spsj.or.jp The interaction of functional groups within the monomer with the Lewis acid can also affect the polymerization rate. spsj.or.jp

Table 1: Effect of Different Lewis Acids on the Polymerization of Vinyl Ethers

| Lewis Acid | Polymerization Behavior | Resulting Polymer Characteristics |

|---|---|---|

| SnCl₄ | Controlled, living polymerization at low temperatures | Narrow molecular weight distribution (Mw/Mn < 1.1) |

| EtAlCl₂ | Extremely rapid, uncontrolled polymerization | Broad molecular weight distribution |

| TiCl₄ | Extremely rapid, uncontrolled polymerization | Broad molecular weight distribution |

| FeCl₃ | Relatively narrow MWD at very low temperatures (-78 °C) | Broader MWD at higher temperatures |

Recent advancements in this area have also explored the use of Brønsted acids for stereoselective polymerization, offering an alternative to traditional Lewis acid systems. unc.educhemrxiv.org Furthermore, the living cationic polymerization of functional vinyl ethers, such as those containing malonate groups, has been achieved using Lewis acids like ZnCl₂, FeCl₃, and SnCl₄ in the presence of an added base. researchgate.net

Acid Catalysis in Addition Reactions

The electron-rich double bond of decyl vinyl ether is susceptible to electrophilic addition reactions, which can be catalyzed by both Brønsted and Lewis acids. These reactions are fundamental for the functionalization of the vinyl ether moiety.

A general example of an acid-catalyzed addition reaction is the addition of an alcohol to the vinyl ether in the presence of an acid catalyst. This reaction proceeds via a carbocation intermediate, following Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the alcohol attacks the more substituted carbocation. youtube.com This results in the formation of an acetal (B89532).

Lewis acids can also catalyze addition reactions. For example, the polyaddition reaction of vinyl ethers with dialdehydes can be catalyzed by Lewis acids like EtAlCl₂ to produce polymers with cyclic acetal structures in the main chain. rsc.org This type of reaction demonstrates the utility of acid catalysis in creating complex polymer architectures from vinyl ether monomers.

The hydrolysis of vinyl ethers is another important acid-catalyzed reaction, which leads to the formation of an aldehyde (in this case, decanal) and an alcohol. This reaction is a key consideration in the handling and application of poly(vinyl ether)s, as it can lead to the degradation of the polymer in acidic environments. rsc.org

Asymmetric Catalysis for Enantioselective Synthesis and Polymerization

Asymmetric catalysis offers a powerful tool for controlling the stereochemistry during the polymerization of vinyl ethers, leading to the synthesis of isotactic polymers with unique properties. The tacticity, or the stereochemical arrangement of the monomer units in the polymer chain, has a significant impact on the material's physical properties, such as crystallinity, melting point, and mechanical strength.

In the context of decyl vinyl ether, asymmetric catalysis can be employed to produce highly isotactic poly(decyl vinyl ether). This is often achieved by using chiral catalysts that create a chiral environment around the propagating chain end, thereby directing the stereochemistry of the incoming monomer addition.

One approach involves the use of chiral counterions in cationic polymerization. morressier.com These chiral counterions can systematically bias the reactivity and the stereochemical environment of the carbocationic chain end, leading to a catalyst-controlled stereoselective polymerization. morressier.com This method has been shown to be general for various vinyl ether substrates, providing access to a range of poly(vinyl ether)s with high degrees of isotacticity. morressier.com

The development of metal-free stereoselective cationic polymerization using chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), represents a significant advancement in this field. chemrxiv.org These organocatalytic systems offer high efficiency and stereoselectivity under metal-free conditions. chemrxiv.org

The properties of poly(vinyl ether)s are highly dependent on their tacticity. Isotactic poly(vinyl ether)s have been identified as a new class of semicrystalline thermoplastics with a valuable combination of mechanical and interfacial properties. unc.edu

Development of Novel Catalytic Systems and Ligand Design

The ongoing development of novel catalytic systems and the rational design of ligands are crucial for advancing the controlled synthesis and functionalization of polymers derived from decyl vinyl ether. Research in this area is focused on improving catalyst activity, selectivity, and stability, as well as expanding the scope of accessible polymer architectures.

Recent developments have seen the emergence of organic catalyst systems as viable alternatives to traditional metal-based Lewis acid catalysts for cationic polymerization. acs.org These systems can offer advantages in terms of cost, toxicity, and environmental impact. For instance, chiral confined Brønsted acids have been successfully employed for the metal-free stereoselective cationic polymerization of vinyl ethers. chemrxiv.org

Ligand design plays a critical role in modifying the properties of metal-based catalysts. For example, in the Mizoroki-Heck arylation of vinyl ethers, the choice of ligand, in combination with the catalyst, solvent, and base, is crucial for achieving high activity and selectivity. rsc.org

Furthermore, innovative approaches to catalyst design are being explored to address broader challenges. This includes the development of new catalyst concepts for sustainable chemical transformations. While not directly focused on decyl vinyl ether, these broader trends in catalyst development, such as creating catalysts for electrochemical reactions and improving their technical lifespan, can inspire new directions in the field of vinyl ether catalysis. hi-ern.de The synthesis of novel vinyl ether monomers using enzymatic catalysts, such as Candida antarctica lipase (B570770) B, also represents a sustainable and efficient approach to expanding the range of available building blocks for polymerization. rsc.org

Identification in Complex Mixtures: Methodological Research

Chromatographic Techniques for Separation and Detection (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for "Decane, 1-(ethenyloxy)-". This method leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, components of a vaporized sample are separated as they travel through a column containing a stationary phase, based on their volatility and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the resulting ions by their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint.

For the successful analysis of "Decane, 1-(ethenyloxy)-", the optimization of GC-MS parameters is crucial. While a universally standardized method may not exist, appropriate conditions can be extrapolated from established methods for similar volatile organic compounds and long-chain ethers.

Table 1: Inferred GC-MS Parameters for the Analysis of Decane, 1-(ethenyloxy)-

| Parameter | Recommended Setting | Rationale |

| GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar stationary phase that separates compounds primarily based on their boiling points, suitable for ethers. forensicresources.org |

| Injector Temperature | 250 °C | To ensure the rapid and complete vaporization of the analyte upon injection, minimizing thermal degradation. |

| Oven Temperature Program | Initial temperature of 60-80°C (hold for 1-2 min), ramp at 15°C/min to a final temperature of 280-300°C | A programmed temperature ramp is necessary to effectively separate a mixture of compounds with varying volatilities. |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | An inert gas that provides good chromatographic resolution and is compatible with mass spectrometry. |

| MS Transfer Line Temp. | 280-300 °C | To prevent condensation of the analyte as it passes from the gas chromatograph to the mass spectrometer. forensicresources.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization method that produces reproducible fragmentation patterns suitable for library matching. publisso.de |

| Mass Scan Range | 40-450 amu | A broad scan range to ensure the detection of the molecular ion and all significant fragment ions. |

Mass Spectral Library Matching and Compound Confirmation

Following chromatographic separation, the definitive identification of "Decane, 1-(ethenyloxy)-" is accomplished through the interpretation of its mass spectrum. The primary method for this is the comparison of the experimentally obtained mass spectrum with reference spectra contained within extensive, curated databases.

The National Institute of Standards and Technology (NIST) provides a comprehensive and widely utilized mass spectral library. A search of the NIST Webbook indicates the presence of an entry for "Decane, 1-(ethenyloxy)-". chemeo.com This allows for a direct comparison of the acquired spectrum with a known standard.

The confirmation process involves a systematic workflow:

Mass Spectrum Acquisition : A background-subtracted mass spectrum is generated for the chromatographic peak corresponding to the target analyte.

Database Search : This experimental spectrum is then compared against entries in the mass spectral library using a search algorithm.

Evaluation of Match Quality : The algorithm calculates a match factor or probability score that quantifies the similarity between the experimental and library spectra. A high score suggests a likely match.

For a confident identification of "Decane, 1-(ethenyloxy)-", the presence of the molecular ion (the ion representing the intact molecule) and a characteristic pattern of fragment ions is essential. The fragmentation pattern is determined by the structure of the molecule, with cleavage often occurring at the ether linkage and along the alkyl chain.

Analytical Challenges and Method Validation for Ethenyloxyalkanes in Diverse Matrices

Analyzing ethenyloxyalkanes such as "Decane, 1-(ethenyloxy)-" in complex environmental or biological samples introduces a number of analytical hurdles. Overcoming these challenges requires a thoroughly validated analytical method to ensure the data is accurate and reliable.

Analytical Challenges:

Matrix Effects : The co-elution of other compounds from the sample matrix can interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal and, consequently, inaccurate quantification. chromatographyonline.comchromatographyonline.comnih.govnih.govresearchgate.net In GC-MS, the sample matrix can also cause active sites in the injector liner, which can lead to analyte degradation. chromatographyonline.comnih.gov

Sample Preparation : The efficient extraction of the analyte from the sample matrix is a critical step that can significantly impact the accuracy of the results. The choice of extraction technique, such as solid-phase microextraction (SPME) or liquid-liquid extraction, must be carefully optimized. core.ac.ukualg.pt

Trace-Level Detection : In many scenarios, the target compound may be present at very low concentrations, necessitating a method with a low limit of detection and often requiring a pre-concentration step.

Method Validation:

To ensure the integrity of the analytical results, a comprehensive method validation is imperative. core.ac.ukualg.ptcenam.mxlanl.govlanl.gov The key performance parameters that must be evaluated are detailed in the following table.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Selectivity | The ability of the method to distinguish the analyte from other substances that may be present in the sample. |

| Linearity and Range | The concentration interval over which the analytical method provides results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The level of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Through the careful consideration of these analytical challenges and the rigorous validation of the chosen methodology, reliable and defensible data can be generated for the identification of "Decane, 1-(ethenyloxy)-" in complex mixtures.

Advanced Materials Research and Applications of Poly Decane, 1 Ethenyloxy

Development of Polymeric Materials with Tailored Macromolecular Structures

The synthesis of Poly(Decane, 1-(ethenyloxy)-) with precisely controlled macromolecular structures is crucial for tailoring its properties to specific applications. Living cationic polymerization is a key technique employed to achieve this control, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and specific end-group functionalities.

Recent advancements in polymerization techniques have further expanded the possibilities for creating complex architectures of poly(vinyl ether)s. These methods include:

Living Cationic Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weight and narrow dispersity. It is a chain-growth polymerization that proceeds in the absence of chain-transfer and termination reactions.

Photoinduced Polymerization: Visible light-regulated cationic polymerization offers spatiotemporal control over the polymerization process. This method enables the synthesis of poly(vinyl ether)s with good control over molecular weight and dispersity under mild conditions. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization is another powerful technique for controlling the architecture of poly(vinyl ether)s. It allows for the synthesis of block copolymers and other complex structures with a high degree of control.

Degenerative Chain Transfer (DCT) Polymerization: Organocatalytic cationic DCT polymerization under visible light provides excellent temporal control over the polymerization of vinyl ethers, enabling the synthesis of well-defined polymers with high chain-end fidelity. rsc.org

These advanced polymerization methods allow for the creation of various macromolecular structures, including block copolymers and star-shaped polymers. For instance, ABA-type block copolymers of poly(ethylene glycol) and poly(dodecyl vinyl ether) have been synthesized and investigated for their surfactant properties in emulsion polymerization. sigmaaldrich.com

Table 1: Controlled Polymerization Techniques for Poly(alkyl vinyl ether)s

| Polymerization Technique | Key Features | Resulting Macromolecular Structures |

|---|---|---|

| Living Cationic Polymerization | Controlled molecular weight, narrow polydispersity | Linear homopolymers, block copolymers |

| Photoinduced Polymerization | Spatiotemporal control, mild reaction conditions | Well-defined homopolymers, block copolymers |

| RAFT Polymerization | High degree of architectural control | Block copolymers, complex architectures |

| Degenerate Chain Transfer Polymerization | Excellent temporal control, high chain-end fidelity | Well-defined homopolymers, block copolymers, end-functionalized polymers |

Research into Polymer Performance Characteristics (e.g., flexibility, hydrophobicity, chemical resistance)

The performance characteristics of Poly(Decane, 1-(ethenyloxy)-) are largely dictated by its chemical structure, particularly the long decyl side chain.

Flexibility: The presence of the long, flexible alkyl side chains results in a low glass transition temperature (Tg). For example, the closely related poly(dodecyl vinyl ether) has a reported Tg of -62 °C. sigmaaldrich.com This low Tg indicates that the polymer is in a rubbery state at room temperature, making it soft and flexible. This inherent flexibility is advantageous for applications such as adhesives and sealants. connectchemicals.comconnectchemicals.com

Hydrophobicity: The long hydrocarbon side chain imparts significant hydrophobic (water-repellent) properties to the polymer. This makes it suitable for applications requiring moisture resistance, such as hydrophobic coatings and surface treatments. connectchemicals.comconnectchemicals.com The hydrophobicity can be quantified by measuring the water contact angle on a film of the polymer; a higher contact angle indicates greater hydrophobicity. While specific data for poly(decyl vinyl ether) is not readily available, polymers with long alkyl chains are known to exhibit high water contact angles.

Chemical Resistance: Poly(alkyl vinyl ether)s generally exhibit good chemical resistance, particularly to alkalis and weak acids. This property, combined with their hydrophobicity, makes them suitable for protective coatings in various environments. connectchemicals.comconnectchemicals.com Vinyl ester resins, a related class of materials, are known for their excellent resistance to a wide range of chemicals.

Table 2: Performance Characteristics of Poly(alkyl vinyl ether)s

| Property | Typical Characteristic | Influence of Decyl Side Chain |

|---|---|---|

| Flexibility | Low glass transition temperature (Tg) | The long, flexible alkyl chain contributes to a low Tg, resulting in a flexible material. |

| Hydrophobicity | High water contact angle | The long hydrocarbon chain repels water, leading to high hydrophobicity. |

| Chemical Resistance | Good resistance to alkalis and weak acids | The stable ether linkage and non-polar side chain provide chemical stability. |

Formulation Science for Specialized Polymeric Compositions

Poly(Decane, 1-(ethenyloxy)-) is a versatile polymer that can be incorporated into various formulations to achieve specific performance characteristics. Its unique combination of flexibility, hydrophobicity, and chemical resistance makes it a valuable component in a range of specialized polymeric compositions.

Coatings and Surface Treatments: In coating formulations, Poly(Decane, 1-(ethenyloxy)-) is used to enhance water repellency, durability, and chemical resistance. connectchemicals.comconnectchemicals.com It is particularly useful in protective coatings for automotive, marine, and construction applications where resistance to moisture is critical. connectchemicals.com

Adhesives and Sealants: The flexibility and hydrophobic nature of this polymer make it an excellent additive for adhesives and sealants. connectchemicals.comconnectchemicals.com It can improve the bonding strength and moisture resistance of the formulation, which is especially beneficial for outdoor and industrial applications. connectchemicals.com Polyvinyl ethers are a known class of materials used in adhesive technology. google.com

Lubricants and Greases: Poly(Decane, 1-(ethenyloxy)-) can be incorporated into lubricants and greases to improve their performance under demanding conditions. connectchemicals.com The hydrophobic alkyl chains provide resistance to water washout and corrosion, thereby extending the service life of mechanical components. connectchemicals.com

Polymer Blends and Modifiers: As a specialty polymer, it can be blended with other polymers to modify their properties. connectchemicals.com For example, it can be added to more rigid polymers to increase their flexibility or to hydrophilic polymers to enhance their hydrophobicity. connectchemicals.com

Exploration of Emerging Applications in Polymer Science and Engineering

The unique properties of Poly(Decane, 1-(ethenyloxy)-) and its copolymers are being explored for a number of emerging applications in polymer science and engineering.

Biomedical Applications: The biocompatibility and hydrophobicity of poly(alkyl vinyl ether)s make them promising candidates for biomedical applications. They are being investigated for use as hydrophobic coatings for medical devices to reduce biofouling. connectchemicals.com Furthermore, the ability to create degradable vinyl polymers opens up possibilities for their use in drug delivery systems and tissue engineering. nih.govbohrium.comscispace.comnih.gov The synthesis of degradable poly(vinyl ether)s with cleavable bonds in the main chain has been reported, which could be significant for creating materials for biomedical use. nih.gov

Stimuli-Responsive Materials: Copolymers of Decane, 1-(ethenyloxy)- with other functional monomers can lead to the development of "smart" or stimuli-responsive materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light. For example, copolymers of hydroxy-functional vinyl ethers have been shown to exhibit thermoresponsive behavior in aqueous solutions, which is of interest for applications in bioengineering and nanomedicine. rsc.org

Sustainable Polymers and Coatings: There is growing interest in developing polymers from renewable resources. Research has been conducted on synthesizing bio-based poly(vinyl ether) copolymers for use in sustainable coatings. rsc.org Dodecyl vinyl ether, a close analog of decyl vinyl ether, has been investigated as a component in sustainable polymer and coating systems derived from biomass. sigmaaldrich.com

Specialty Films and Membranes: The hydrophobicity of Poly(Decane, 1-(ethenyloxy)-) makes it a candidate for the production of specialty films and membranes. connectchemicals.com These could find use in applications such as water filtration, gas separation, and protective barriers. connectchemicals.com

Future Research Directions and Interdisciplinary Prospects

Integration with Green Chemistry Principles for Sustainable Synthesis

The future synthesis of "Decane, 1-(ethenyloxy)-" and related vinyl ethers will be increasingly governed by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. yale.edu Research is focused on developing methods that are not only efficient but also environmentally responsible.

Key research thrusts include:

Enzymatic Catalysis: A significant area of development is the use of enzymes as catalysts. For instance, immobilized lipase (B570770) B from Candida antarctica (CalB) has been successfully used to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.orgresearchgate.net This enzymatic approach operates under benign reaction conditions, avoids the need for harsh chemical reagents, and simplifies product purification, representing a more sustainable alternative to conventional methods. nih.govnih.gov This method circumvents the acid-lability of the vinyl ether group, which typically complicates direct synthesis from carboxylic acids. nih.gov

Safer Acetylene (B1199291) Sources: Traditional vinylation processes often rely on high-pressure acetylene gas, which poses safety risks. A greener alternative that has been developed involves the use of calcium carbide as an in situ source of acetylene. rsc.org Conducting the vinylation of alcohols under superbasic catalytic conditions, such as a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) system, provides a convenient and safer route to vinyl ethers. rsc.org

Atom Economy and Waste Reduction: Future synthetic designs will prioritize atom economy, ensuring that a maximum amount of the raw materials is incorporated into the final product. acs.org This involves moving away from stoichiometric reagents in favor of catalytic ones and minimizing the use of auxiliary substances like solvents. yale.edu One-pot syntheses, where multiple reaction steps are carried out in the same reactor, are being explored to reduce waste and improve efficiency. rsc.orgresearchgate.net

By embracing these green chemistry principles, the synthesis of "Decane, 1-(ethenyloxy)-" can be transformed into a more sustainable and economically viable process.

Exploration of Bio-Derived Ethenyloxyalkane Monomers

The increasing demand for sustainable materials has spurred research into the use of renewable feedstocks for monomer production. rsc.orgresearchgate.net The future of ethenyloxyalkanes like "Decane, 1-(ethenyloxy)-" is intrinsically linked to the development of bio-based synthetic routes.

Future research in this area will likely focus on:

Renewable Alcohols and Vinyl Groups: The structure of "Decane, 1-(ethenyloxy)-" consists of a decyl alcohol backbone and a vinyl ether functional group. Research is aimed at sourcing both components from renewable feedstocks. Decyl alcohol can be derived from the reduction of fatty acids found in vegetable oils like coconut or palm kernel oil. The vinyl group can potentially be synthesized from bio-ethanol, which is produced from the fermentation of sugars from sources like sugarcane or corn. acs.org

Platform Chemicals from Biomass: Lignocellulosic biomass, a non-food crop source, can be broken down into various platform chemicals. For example, cellulose (B213188) can be depolymerized to obtain aromatic building blocks, and hemicellulose can be transformed into compounds like 2-furfural. nih.gov While not direct precursors for "Decane, 1-(ethenyloxy)-", these bio-derived molecules can be used to create a wide range of novel vinyl ether monomers, expanding the family of ethenyloxyalkanes with unique properties. nih.gov

Expanding the Monomer Library: The versatility of enzymatic synthesis allows for the use of a wide array of bio-based carboxylic acids, such as fatty acids, to be combined with hydroxyl-functional vinyl ethers. nih.gov This opens the door to creating a diverse library of bio-derived vinyl ether monomers, each with specific functionalities tailored for applications ranging from coatings and adhesives to composites. researchgate.net Companies are already producing various bio-based monomers and polymers, such as polylactic acid (PLA) from sugarcane and polyisocyanates from plant sugars, demonstrating the industrial feasibility of this approach. totalenergies.comnih.gov

The development of bio-derived ethenyloxyalkanes is a critical step towards a circular economy, reducing the chemical industry's reliance on finite petrochemical resources.

Advancements in In Situ Characterization Techniques for Dynamic Processes

To optimize the synthesis and polymerization of "Decane, 1-(ethenyloxy)-," a deeper understanding of reaction dynamics is essential. Process Analytical Technology (PAT) provides tools for real-time, in-process monitoring, enabling precise control over chemical reactions. mt.com

Future advancements will focus on the application of sophisticated in situ techniques:

Spectroscopic Monitoring: Techniques like mid-infrared (IR), Raman, and Near-Infrared (NIR) spectroscopy are powerful tools for real-time reaction analysis. mt.comtaylorfrancis.com For vinyl ether synthesis and polymerization, these methods can track the consumption of reactants and the formation of products and intermediates, providing crucial data on reaction kinetics and mechanisms. researchgate.net For example, Raman spectroscopy can be easily interfaced with continuous-flow reactors to rapidly screen reaction variables and identify optimal conditions. nih.gov

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow-through setup (FlowNMR), offers a non-invasive and highly informative method for monitoring reactions in real time. rsc.org It can provide detailed structural information, allowing for the accurate quantification of different species in the reaction mixture as they evolve. This is invaluable for understanding complex polymerization processes.

Integrated Analytical Systems: The future lies in combining multiple PAT methods to gain a comprehensive view of the reaction. mt.com For instance, integrating spectroscopic techniques with chromatography can provide orthogonal data streams, leading to more robust process models and control strategies. This data-rich approach is essential for ensuring reproducible and high-quality production of polymers based on "Decane, 1-(ethenyloxy)-".

These advanced analytical methods will accelerate the development of efficient and controlled manufacturing processes for ethenyloxyalkane-based materials.

Predictive Modeling and Machine Learning Applications in Ethenyloxyalkane Chemistry

Computational chemistry and machine learning (ML) are emerging as transformative tools in materials science and chemical synthesis. These technologies can significantly reduce the time and cost associated with experimental research by predicting outcomes and guiding experimental design.

Future prospects in this domain include:

Reaction Outcome Prediction: Machine learning algorithms, such as random forest models, can be trained on experimental data to predict the outcomes of chemical reactions, including product yield. pharmaceutical-technology.comresearchgate.net By inputting descriptors of reactants, catalysts, and solvents, these models can identify the optimal conditions for synthesizing "Decane, 1-(ethenyloxy)-" with high efficiency, minimizing the need for extensive trial-and-error experimentation. pharmaceutical-technology.comibm.com

Polymer Property Prediction: Graph neural networks and other ML models can learn the relationship between a monomer's structure and the properties of the resulting polymer. chemrxiv.org This allows for the in silico design of new ethenyloxyalkane monomers. Researchers could use these models to predict properties like glass transition temperature, mechanical strength, or degradation rate for polymers made from "Decane, 1-(ethenyloxy)-" or its derivatives, thereby tailoring materials for specific applications. researchgate.net

Accelerating Discovery: Integrating machine learning with computational chemistry can create a powerful workflow for discovering new materials. researchgate.net For example, computational methods can predict the stability and reactivity of novel vinyl ether structures, while ML models can screen vast virtual libraries of these compounds to identify candidates with the most promising properties for synthesis and testing. peerj.com This synergy will accelerate the innovation cycle in ethenyloxyalkane chemistry.

The application of predictive modeling and machine learning will enable a more rational and efficient approach to the design and synthesis of advanced materials derived from "Decane, 1-(ethenyloxy)-".

Q & A

Q. What are the established synthetic routes for Decane, 1-(ethenyloxy)-, and how do reaction conditions influence yield?

Decane, 1-(ethenyloxy)- is typically synthesized via the Williamson ether synthesis, where a decyl alcohol reacts with vinyl bromide or acetylene derivatives under alkaline conditions. For example, analogous methods for octadecyl vinyl ether involve reacting stearic alcohol with acetylene using potassium hydroxide as a catalyst . Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or diglyme), and stoichiometric ratios to minimize side reactions like polymerization. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive byproducts .

Q. What purification techniques are recommended for isolating Decane, 1-(ethenyloxy)- from reaction mixtures?

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~101–228°C, depending on isomer purity) . For trace impurities, column chromatography (silica gel, hexane/ethyl acetate eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) is effective. Solvent removal via rotary evaporation should avoid prolonged heating to prevent decomposition .

Q. Which spectroscopic and chromatographic methods are critical for characterizing Decane, 1-(ethenyloxy)-?

- NMR : ¹H NMR (CDCl₃) identifies vinyl protons (δ 4.0–4.3 ppm, doublet) and alkyl chain protons (δ 1.2–1.6 ppm) .

- GC-MS : Electron ionization (70 eV) confirms molecular ion peaks at m/z 184 (C₁₂H₂₄O⁺) and fragmentation patterns (e.g., loss of CH₂=CH-O- group) .

- Refractometry : Refractive index (1.4346) and density (0.8120 g/cm³) validate purity .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved experimentally?

Conflicting boiling point data (101°C in CRC Handbook vs. 228.3°C estimates in other sources) may arise from isomerization or impurities. Researchers should:

Q. What strategies mitigate side reactions during copolymerization of Decane, 1-(ethenyloxy)- with fluorinated monomers?

Decane, 1-(ethenyloxy)- can act as a comonomer in fluoropolymer synthesis. Challenges include radical scavenging by the ether oxygen. Solutions:

- Use low-temperature initiators (e.g., azobisisobutyronitrile at 60°C).

- Optimize monomer feed ratios to reduce chain-transfer reactions.

- Employ FTIR in situ monitoring to track vinyl group consumption .

Q. How can trace impurities (<0.1%) in Decane, 1-(ethenyloxy)- affect analytical results, and what methods detect them?

Impurities like unreacted decyl alcohol or oligomers alter reaction kinetics and copolymer properties. Detection methods:

- Headspace GC-MS : Identifies volatile byproducts.

- HPLC-ELSD : Quantifies non-volatile residues with evaporative light scattering detection.

- ²⁹Si NMR : For silicone-based contaminants from column chromatography .

Q. What are the stability and storage guidelines for Decane, 1-(ethenyloxy)- under long-term experimental conditions?

- Reactivity : Stable under inert gas but reacts violently with strong acids (e.g., H₂SO₄) and oxidizers (e.g., KMnO₄) .

- Storage : Amber glass vials at –20°C with molecular sieves (3Å) to prevent moisture absorption. Shelf life: 6–12 months .

Q. How can structure-activity relationships (SAR) be explored for Decane, 1-(ethenyloxy)- in bioactivity studies?

Phytochemical profiling of related compounds (e.g., octadecyl vinyl ether in Asystasia gangetica) suggests potential bioactivity. SAR approaches:

- Molecular docking : Simulate interactions with enzyme targets (e.g., cyclooxygenase).

- QSAR modeling : Correlate alkyl chain length with antimicrobial efficacy using Hammett constants .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.